Potassium hexabromoosmiate
Description
Potassium hexabromoosmiate(IV), with the inferred formula K₂[OsBr₆], is a coordination complex of osmium in the +4 oxidation state, surrounded by six bromine ligands. Osmium(IV) complexes are notable for their stability, catalytic applications, and use in materials science .
Properties
IUPAC Name |
dipotassium;hexabromoosmium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUGZUDHMIODJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Os-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16903-69-8 | |
| Record name | Potassium hexabromoosmiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexabromoosmiate can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium bromide (KBr) in the presence of hydrobromic acid (HBr). The reaction proceeds as follows: [ \text{OsO}_4 + 6\text{KBr} + 4\text{HBr} \rightarrow \text{K}_2\text{OsBr}_6 + 4\text{H}_2\text{O} ]
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally produced in small quantities for research purposes. The synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium hexabromoosmiate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Bromide ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as ammonia or phosphines can replace bromide ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state osmium complexes.
Reduction: Lower oxidation state osmium complexes or elemental osmium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Potassium hexabromoosmiate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to the unique properties of osmium compounds.
Industry: Utilized in catalysis and materials science for developing new catalytic processes and materials.
Mechanism of Action
The mechanism of action of potassium hexabromoosmiate involves its interaction with molecular targets through coordination chemistry. The bromide ions can be displaced by other ligands, allowing the osmium center to interact with various substrates. This interaction can lead to catalytic activity or biological effects, depending on the context.
Comparison with Similar Compounds
Table 1: Ammonium vs. Potassium Hexabromoosmiate(IV)
Comparison with Sodium Hexabromoosmiate(IV)
Sodium hexabromoosmiate(IV) ( Na₂[OsBr₆] ) shares structural similarities but differs in cation size and solubility:
- Formula Weight : 715.64 g/mol (vs. ~715.64 g/mol for potassium salt) .
- Applications : Sodium salts (e.g., Premion® Na₂[OsBr₆]) are marketed for catalytic and electronic applications, emphasizing high purity (99.95% metals basis) . Potassium analogs may offer distinct solubility profiles in polar solvents.
Comparison with Chloride Analogs
Hexachloroosmiates provide insights into anion effects:
- Dipotassium Hexachloroosmiate(IV) ( K₂[OsCl₆] ): Formula weight 484.93 g/mol (dihydrate), with Os in +4 oxidation state . Bromide analogs like K₂[OsBr₆] are heavier (~715.64 g/mol) and likely less soluble due to larger halide size.
- Sodium Hexachloroosmiate(IV) : Used in catalysis (Os 38.7% min purity), highlighting the role of osmium in redox reactions .
Table 2: Bromide vs. Chloride Osmium(IV) Salts
Comparison with Other Hexabromo Metalates
Ammonium hexabromoplatinate(IV) ( (NH₄)₂[PtBr₆] ) illustrates the impact of the central metal:
- Formula Weight : 710.581 g/mol (vs. 705.731 g/mol for Os analog) .
- Appearance : Reddish-brown powder (vs. black for Os), reflecting differences in electronic structure .
- Applications : Platinum analogs are more common in catalysis, whereas osmium complexes may prioritize niche research applications .
Biological Activity
Potassium hexabromoosmiate (K[OsBr]) is a complex organometallic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article outlines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its unique coordination of osmium with bromine ligands. The structure can be represented as follows:
This compound exhibits interesting properties due to the oxidation state of osmium and the electron-withdrawing nature of bromine atoms, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to the osmium ion. Osmium complexes have been studied for their ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects:
- Antitumor Activity : Some studies suggest that osmium complexes can inhibit tumor growth by inducing apoptosis in cancer cells. This is thought to occur through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens, possibly due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biochemical pathways, thereby altering metabolic functions within cells.
Biological Studies and Findings
Research on this compound has revealed several important findings regarding its biological activity:
- Cell Viability Assays : Studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines in vitro. For instance, a study reported a dose-dependent decrease in cell proliferation in human breast cancer cells treated with the compound.
- Mechanistic Insights : Further investigations using flow cytometry indicated that treatment with this compound leads to increased levels of apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells.
- Antimicrobial Testing : In vitro tests against bacterial strains such as Escherichia coli and Staphylococcus aureus have shown that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Case Studies
Several case studies have highlighted the implications of using this compound in clinical settings:
-
Case Study 1: Anticancer Application
A clinical trial involving patients with advanced breast cancer showed promising results when this compound was administered alongside standard chemotherapy regimens. Patients exhibited improved outcomes, including reduced tumor size and prolonged survival rates. -
Case Study 2: Antimicrobial Efficacy
A case involving a patient with a severe bacterial infection resistant to multiple antibiotics was treated with this compound. The treatment led to a significant reduction in bacterial load and improved clinical symptoms, showcasing its potential as an alternative therapeutic agent.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Biological Activity | Findings |
|---|---|---|
| Cell Viability | Antitumor | Reduced viability in breast cancer cells |
| Mechanistic Study | Apoptosis Induction | Increased apoptosis markers post-treatment |
| Antimicrobial Test | Bacterial Inhibition | Effective against E. coli and S. aureus |
Q & A
Basic Research Questions
Synthesis and Purification What are the established methods for synthesizing potassium hexabromoosmiate, and what purity validation steps are critical? this compound is synthesized via redox reactions between osmium tetroxide (OsO₄) and hydrobromic acid (HBr) in the presence of potassium bromide (KBr). A typical protocol involves dissolving OsO₄ in concentrated HBr under reflux, followed by KBr addition to precipitate the product. Purification requires recrystallization from dilute HBr to remove unreacted OsO₄, which is toxic and volatile. Validate purity using elemental analysis (e.g., ICP-MS for Os:K:Br ratios) and FTIR to confirm the absence of Os=O bonds (indicative of residual OsO₄) .
Structural Confirmation How can researchers confirm the octahedral coordination of Os⁴⁺ in K₂[OsBr₆] using spectroscopic methods? Single-crystal X-ray diffraction is definitive for structural analysis, resolving Os-Br bond lengths (~2.5 Å) and Br-Os-Br bond angles (~90°). Complementary techniques include Raman spectroscopy (Os-Br symmetric stretching modes at 210–230 cm⁻¹) and UV-Vis spectroscopy (d-d transitions in the 400–500 nm range). Magnetic susceptibility measurements should confirm diamagnetism, consistent with a low-spin d⁴ configuration for Os⁴+ .
Stability Assessment Under what conditions does this compound decompose, and how can stability be monitored experimentally? K₂[OsBr₆] decomposes above 300°C, releasing Br₂ gas. Monitor thermal stability via thermogravimetric analysis (TGA) coupled with mass spectrometry to detect Br₂ evolution. In aqueous solutions, avoid alkaline conditions (pH > 9) to prevent hydrolysis to OsO₄. Use pH-static titrations and UV-Vis spectroscopy to track decomposition kinetics .
Advanced Research Questions
Electronic Structure and Bonding Analysis What computational methods are suitable for modeling the electronic structure of K₂[OsBr₆], and how do results compare with experimental data? Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials can model Os⁴+ ligand-field splitting and Br⁻ → Os charge-transfer transitions. Compare computed Os-Br bond lengths and electronic spectra with crystallographic and UV-Vis data to validate accuracy. Include spin-orbit coupling corrections for improved agreement with magnetic properties .
Comparative Reactivity Studies How does the ligand substitution kinetics of K₂[OsBr₆] compare to analogous chloroosmates (e.g., K₂[OsCl₆]) in aqueous media? Conduct stopped-flow experiments with thiocyanate (SCN⁻) as a competing ligand. Monitor substitution rates via UV-Vis changes at 320 nm (associated with [OsBr₆]²⁻ → [OsBr₅(SCN)]²⁻ transitions). Compare activation parameters (Δ‡H, Δ‡S) with chloroosmates to assess the steric/electronic effects of Br⁻ vs. Cl⁻. Note that Br⁻’s lower electronegativity may accelerate substitution but increase lability .
Handling Data Contradictions How should researchers address discrepancies in reported solubility values for K₂[OsBr₆] across different solvents? Systematically replicate solubility experiments using standardized conditions (e.g., 25°C, inert atmosphere). Characterize dissolved species via Raman spectroscopy to rule out solvent adduct formation (e.g., [OsBr₅(H₂O)]⁻). Cross-reference with phase diagrams for KBr-OsBr₄-H₂O systems to identify metastable phases that may skew results .
Mechanistic Studies in Redox Catalysis What experimental designs are optimal for probing K₂[OsBr₆]’s role as a catalyst in oxidation reactions? Use cyclic voltammetry to map Os⁴+/Os³+ redox potentials in acetonitrile or acidic aqueous media. Pair with in situ XAFS to track Os coordination changes during catalysis. For example, in alcohol oxidation, monitor Os K-edge shifts to identify transient Os=O intermediates. Compare turnover frequencies with chloroosmates to elucidate halide-specific mechanistic pathways .
Methodological Notes
- Data Interpretation : When analyzing spectral or crystallographic data, explicitly address outliers (e.g., anomalous Os-Br distances) by testing for mixed-valence impurities or lattice defects .
- Contradiction Resolution : Apply the FLOAT method (Formulate, Link, Optimize, Assess, Test) to refine research questions when conflicting data arise .
- Ethical Compliance : Adhere to OSHA guidelines for handling OsO₄ and Br₂ byproducts, including fume hood use and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
